molecular formula C21H20N6O2S B2889812 (4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 1203021-17-3

(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No.: B2889812
CAS No.: 1203021-17-3
M. Wt: 420.49
InChI Key: OJQRBHOMXSFRPL-UHFFFAOYSA-N
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Description

The compound (4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule featuring multiple heterocyclic rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of furan, pyridazine, piperazine, pyrrole, and thiazole rings in its structure suggests a rich chemistry and potential for diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of individual heterocyclic components, followed by their sequential coupling.

    Synthesis of Furan-2-yl Pyridazine: This can be achieved through the reaction of furan-2-carboxylic acid with hydrazine hydrate to form furan-2-yl hydrazine, which is then cyclized with a suitable diketone to yield furan-2-yl pyridazine.

    Synthesis of 4-Methyl-2-(1H-pyrrol-1-yl)thiazole: This involves the reaction of 4-methylthiazole with pyrrole under acidic conditions to form the desired product.

    Coupling Reactions: The final step involves the coupling of the synthesized heterocycles with piperazine and subsequent formation of the methanone linkage under controlled conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the pyridazine and thiazole rings, potentially yielding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for extensive derivatization, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s heterocyclic rings are known to interact with various biological targets, suggesting potential applications in drug discovery. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for further pharmacological studies.

Medicine

In medicine, the compound’s structure suggests potential as a therapeutic agent. Its ability to interact with enzymes and receptors could lead to the development of new drugs for treating various diseases.

Industry

Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
  • Furan-2-yl Pyridazine
  • 4-Methyl-2-(1H-pyrrol-1-yl)thiazole
  • Piperazine Derivatives

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-15-19(30-21(22-15)27-8-2-3-9-27)20(28)26-12-10-25(11-13-26)18-7-6-16(23-24-18)17-5-4-14-29-17/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQRBHOMXSFRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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